molecular formula C15H12N2O2 B4658519 N-(cyanomethyl)-2-phenoxybenzamide

N-(cyanomethyl)-2-phenoxybenzamide

Cat. No.: B4658519
M. Wt: 252.27 g/mol
InChI Key: GUXIKHQPMZDVSH-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-phenoxybenzamide is a synthetic benzamide derivative of interest in organic and medicinal chemistry research. With the molecular formula C16H14N2O2, this compound features a benzamide core substituted with a phenoxy group at the 2-position and an N-(cyanomethyl) moiety. This structure incorporates both amide and ether linkages, along with a reactive nitrile group, making it a valuable building block for chemical synthesis. This compound is primarily used in research and development laboratories as a key intermediate for the synthesis of more complex molecules. The presence of the cyanomethyl group adjacent to the nitrogen atom is a notable feature, as such structures can be utilized in the development of novel synthetic methodologies, particularly in amide bond formation and peptide mimetics. Research into sustainable peptide synthesis has highlighted the value of innovative amide-forming techniques, and building blocks like this compound can contribute to these advances by enabling routes with improved atom economy . Applications & Research Value: The primary application of this compound is as a versatile synthetic intermediate. Its molecular architecture allows for further functionalization at multiple sites, enabling researchers to create diverse chemical libraries for screening in various fields. The compound's structure is reminiscent of frameworks used in pharmaceutical and agrochemical research, suggesting potential in the exploration of new bioactive compounds. Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

N-(cyanomethyl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-10-11-17-15(18)13-8-4-5-9-14(13)19-12-6-2-1-3-7-12/h1-9H,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXIKHQPMZDVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-phenoxybenzamide can be achieved through several methods. One common approach involves the reaction of 2-phenoxybenzoic acid with cyanomethylamine under appropriate conditions. The reaction typically requires the use of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions may require the use of strong bases or acids, depending on the desired substitution.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction can yield primary amines.

    Substitution: Substitution reactions can produce a variety of derivatives, depending on the substituent introduced.

Scientific Research Applications

N-(cyanomethyl)-2-phenoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-phenoxybenzamide involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The phenoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Molecular Formula Substituents Key Functional Groups References
N-(cyanomethyl)-2-phenoxybenzamide* C₁₅H₁₂N₂O₂ -CH₂CN (N), -OPh (2-position) Amide, Cyano, Phenoxy -
N-{2-[(2-Methylphenyl)carbamoyl]phenyl}-2-phenoxybenzamide C₂₈H₂₃N₂O₃ -CONH(2-methylphenyl), -OPh Amide, Carbamoyl, Phenoxy
N,N-dimethyl-2-phenoxybenzamide (6g) C₁₅H₁₅NO₂ -N(CH₃)₂ (N), -OPh (2-position) Amide, Dimethylamine, Phenoxy
N-(2-chloro-4-cyanophenyl)benzamide C₁₄H₉ClN₂O -Cl (2-position), -CN (4-position) Amide, Cyano, Chloro
N-(2-chlorophenyl)-4-(phenoxymethyl)benzamide C₂₀H₁₆ClNO₂ -Cl (2-position), -CH₂OPh (4-position) Amide, Phenoxymethyl, Chloro

*Hypothetical structure inferred from nomenclature.

Key Observations:

Chloro and cyano substituents (as in ) improve electrophilicity, which may influence binding to biological targets.

Insights:
  • The absence of explicit synthesis data for this compound highlights a research gap.

Physicochemical and Toxicological Properties

Table 3: Comparative Properties

Compound Name Molecular Weight LogP* (Predicted) Solubility (mg/mL)* Toxicity Data References
This compound 260.27 2.1 ~0.5 (DMSO) Not reported -
2-Cyano-N-[(methylamino)carbonyl]acetamide 155.13 -0.3 ~10 (Water) Insufficient toxicological data
Phenoxybenzamine hydrochloride 340.29 3.8 ~50 (Water) Known adrenergic antagonist

*LogP and solubility values estimated using ChemDraw or analogous tools.

Notes:
  • The cyanomethyl group likely reduces LogP compared to phenoxybenzamine, enhancing aqueous solubility .
  • Toxicological data gaps for cyano-containing benzamides underscore the need for further study .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(cyanomethyl)-2-phenoxybenzamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling 2-phenoxybenzoic acid with cyanomethylamine via carbodiimide-mediated amidation (e.g., using EDC or DCC). Key parameters include solvent choice (e.g., DMF or acetonitrile), temperature (0–25°C), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .
  • Validation : Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., absence of unreacted starting materials in 1^1H NMR spectra) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Structural Confirmation :

  • NMR : 1^1H and 13^13C NMR to verify the cyanomethyl (-CH2_2CN) and phenoxybenzamide moieties. Key signals include δ ~4.3 ppm (CH2_2CN) and aromatic protons at δ 6.8–8.1 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ (e.g., calculated m/z for C15_{15}H12_{12}N2_2O2_2: 260.09) .
  • X-ray Crystallography : For absolute configuration determination, as demonstrated in related benzamide derivatives (space group P21_1/c, unit cell parameters a=7.2 Å, b=12.4 Å, c=14.1 Å) .

Q. What are the common chemical transformations of the cyanomethyl group in this compound?

  • Reactivity : The cyanomethyl group (-CH2_2CN) undergoes hydrolysis to carboxylic acids (under acidic conditions) or amines (via reduction with LiAlH4_4). Nucleophilic substitution reactions (e.g., with thiols or amines) can replace the cyano group .
  • Example : Hydrolysis with 6M HCl yields 2-phenoxybenzamide acetic acid, confirmed by IR (loss of CN stretch at ~2250 cm1^{-1}) and 13^13C NMR (appearance of COOH at δ ~170 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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